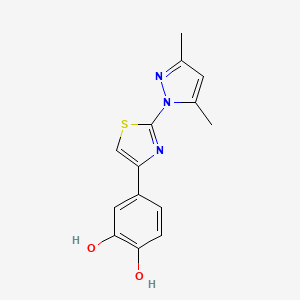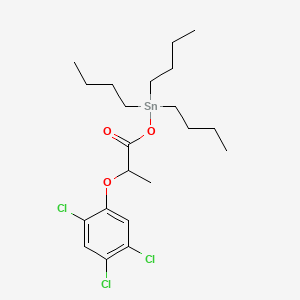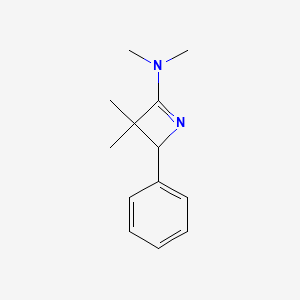
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylamine with 3,3-dimethyl-2-butanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-phenyl-3,4-dihydroazet-2-amine
- 3,3-Dimethyl-4-phenyl-3,4-dihydroazet-2-amine
- N,N,3,3-Tetramethyl-4-phenylazetidine
Uniqueness
N,N,3,3-Tetramethyl-4-phenyl-3,4-dihydroazet-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
74603-83-1 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N,N,3,3-tetramethyl-2-phenyl-2H-azet-4-amine |
InChI |
InChI=1S/C13H18N2/c1-13(2)11(14-12(13)15(3)4)10-8-6-5-7-9-10/h5-9,11H,1-4H3 |
InChI Key |
USDNQBQFQBRWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=C1N(C)C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


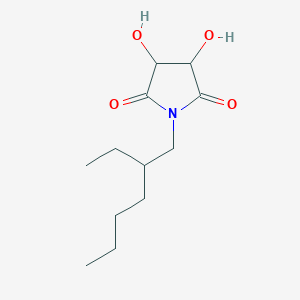
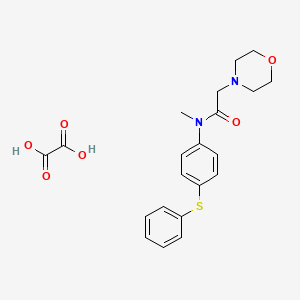
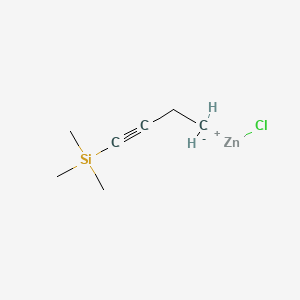

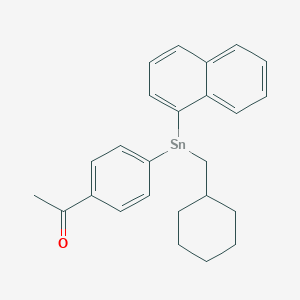
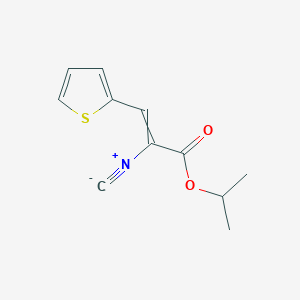
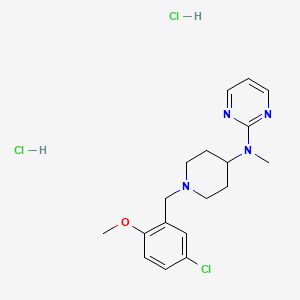
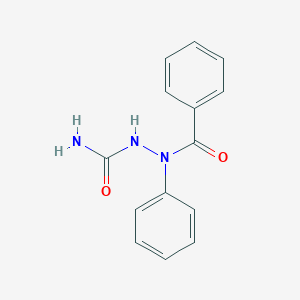
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
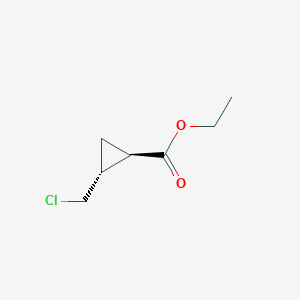
![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
